molecular formula C19H23N3O6 B565839 MNI caged kainic acid CAS No. 1315378-75-6

MNI caged kainic acid

Cat. No.: B565839
CAS No.: 1315378-75-6
M. Wt: 389.408
InChI Key: IQGCUMUIYXHZOT-AHIWAGSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MNI caged kainic acid is a derivative of kainic acid, a well-known neurotoxin and excitatory amino acid. This compound is modified by attaching a photosensitive 4-methoxy-7-nitroindolinyl group to kainic acid, which allows for controlled activation of kainate receptors through light exposure. This modification makes this compound a valuable tool in neuroscience research, particularly for studying synaptic transmission and neuronal excitability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MNI caged kainic acid involves the attachment of the 4-methoxy-7-nitroindolinyl group to kainic acid. The process typically includes the following steps:

    Protection of functional groups: Protecting the carboxyl and amino groups of kainic acid to prevent unwanted reactions.

    Coupling reaction: Using coupling reagents such as dicyclohexylcarbodiimide (DCC) to attach the 4-methoxy-7-nitroindolinyl group to the protected kainic acid.

    Deprotection: Removing the protective groups to yield the final this compound product

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

MNI caged kainic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of photolysis is the free kainic acid, which can then interact with kainate receptors. Substitution reactions yield various derivatives depending on the nucleophile used .

Scientific Research Applications

MNI caged kainic acid has numerous applications in scientific research:

Mechanism of Action

MNI caged kainic acid exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MNI caged kainic acid is unique due to its rapid uncaging rate and selective activation of kainate receptors. This makes it particularly useful for experiments requiring precise temporal control of receptor activation .

Properties

IUPAC Name

(2S,3S,4S)-3-[2-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGCUMUIYXHZOT-AHIWAGSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.